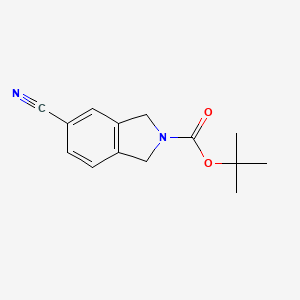
5-氰基异吲哚啉-2-羧酸叔丁酯
概述
描述
Tert-butyl 5-cyanoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
科学研究应用
Tert-butyl 5-cyanoisoindoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It is known that indole derivatives, which include isoindoline compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for Tert-butyl 5-cyanoisoindoline-2-carboxylate.
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . It is plausible that Tert-butyl 5-cyanoisoindoline-2-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the ADME properties of Tert-butyl 5-cyanoisoindoline-2-carboxylate may be similar.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that Tert-butyl 5-cyanoisoindoline-2-carboxylate may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
Tert-butyl 5-cyanoisoindoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit dipeptidyl peptidase 8/9 (DPP8/9), which are enzymes involved in the regulation of immune responses . The interaction between Tert-butyl 5-cyanoisoindoline-2-carboxylate and DPP8/9 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate immune responses and has potential therapeutic applications.
Cellular Effects
Tert-butyl 5-cyanoisoindoline-2-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP8/9 by Tert-butyl 5-cyanoisoindoline-2-carboxylate can lead to altered cytokine production and immune cell proliferation . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby modulating the immune response at the cellular level.
Molecular Mechanism
The molecular mechanism of Tert-butyl 5-cyanoisoindoline-2-carboxylate involves its interaction with specific biomolecules. The compound binds to the active site of DPP8/9, inhibiting its enzymatic activity . This binding interaction is crucial for the compound’s ability to modulate immune responses. Additionally, Tert-butyl 5-cyanoisoindoline-2-carboxylate may interact with other proteins and enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 5-cyanoisoindoline-2-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl 5-cyanoisoindoline-2-carboxylate is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation, which can affect its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of Tert-butyl 5-cyanoisoindoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate immune responses by inhibiting DPP8/9 . At higher doses, Tert-butyl 5-cyanoisoindoline-2-carboxylate may cause adverse effects, including toxicity and altered metabolic function. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Tert-butyl 5-cyanoisoindoline-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can be excreted from the body. Understanding the metabolic pathways of Tert-butyl 5-cyanoisoindoline-2-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Tert-butyl 5-cyanoisoindoline-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, Tert-butyl 5-cyanoisoindoline-2-carboxylate may be transported into cells via specific membrane transporters, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of Tert-butyl 5-cyanoisoindoline-2-carboxylate is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Tert-butyl 5-cyanoisoindoline-2-carboxylate may localize to the cytoplasm or nucleus, where it can interact with target biomolecules and modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-cyanoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl cyanoacetate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyano group is introduced to the isoindoline ring.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 5-cyanoisoindoline-2-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tert-butyl 5-cyanoisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other positions on the isoindoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Tert-butyl 5-cyanoisoindoline-1-carboxylate: Similar structure but with a different position of the cyano group.
Tert-butyl 5-cyanoisoindoline-3-carboxylate: Another isomer with the cyano group at a different position.
Tert-butyl 5-cyanoisoindoline-4-carboxylate: Similar compound with the cyano group at the 4-position.
Uniqueness
Tert-butyl 5-cyanoisoindoline-2-carboxylate is unique due to the specific positioning of the cyano group at the 2-position, which can influence its reactivity and biological activity. The tert-butyl group also provides distinct steric effects that can affect the compound’s interactions with other molecules.
属性
IUPAC Name |
tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSRJYZPJRWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595323 | |
| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263888-56-8 | |
| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
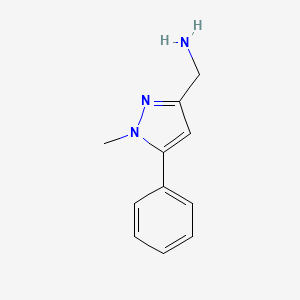
![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)
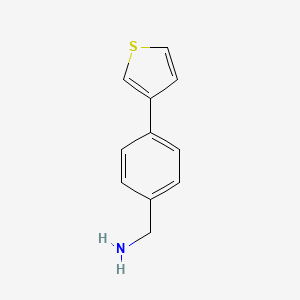
![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)
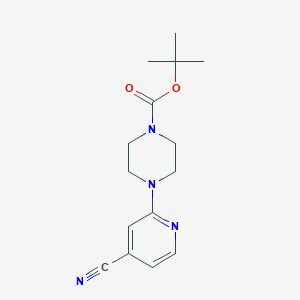

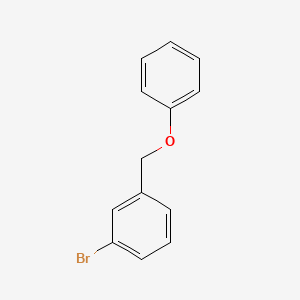

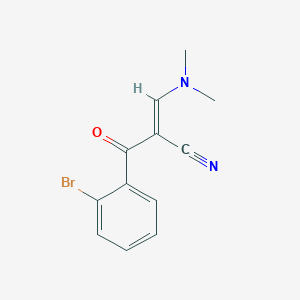
![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)
![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)
